molecular formula C18H30N2O2 B2857343 4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide CAS No. 573949-00-5

4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2857343
CAS No.: 573949-00-5
M. Wt: 306.45
InChI Key: XJAIXLYFCYJXRN-UHFFFAOYSA-N
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Description

4,7,7-Trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[221]heptane-1-carboxamide is a complex organic compound characterized by its bicyclic structure and the presence of a piperidine moiety

Scientific Research Applications

Hypotensive and Cardiovascular Activity

Research on compounds structurally related to 4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide has shown significant hypotensive and bradycardiac activities. For example, N-substituted 1,7,7-trimethyl-2-piperidinobicyclo[2.2.1]hept-2-ene 5-carboxamides and 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 3-carboxamides have demonstrated strong hypotensive and bradycardiac effects in rats, alongside weak infiltration anesthesia and antiarrhythmic activity in mice. Additionally, these compounds have exhibited antiacetylcholine activity in vitro (Ranise et al., 1982).

Ligand Synthesis for Enantioselective Reactions

Another application is in the field of organic synthesis, particularly in the creation of ligands for enantioselective reactions. For instance, related compounds like (1R,2S,3R,4S)-1,7,7-trimethyl-2-piperidin-2-ylmethyl-bicyclo[2.2.1]heptan-2-ol have been synthesized from d-camphor and used as ligands in enantioselective diethyl zinc additions to aldehydes, showing moderate enantioselectivity. This indicates the potential utility of these compounds in stereoselective synthetic processes (Olusegun B. Olubanwo et al., 2018).

Development of Novel Heterocyclic Carboxamides

Additionally, studies have focused on the synthesis of heterocyclic carboxamides, which are analogues of compounds similar to this compound. These are evaluated for potential antipsychotic agents, showing promising results in in vitro and in vivo tests. This research contributes to the development of new therapeutic agents in psychiatry (Norman et al., 1996).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps:

    Formation of the Bicyclic Core: :

Properties

IUPAC Name

4,7,7-trimethyl-3-oxo-N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c1-16(2)17(3)7-8-18(16,13-14(17)21)15(22)19-9-12-20-10-5-4-6-11-20/h4-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAIXLYFCYJXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NCCN3CCCCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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